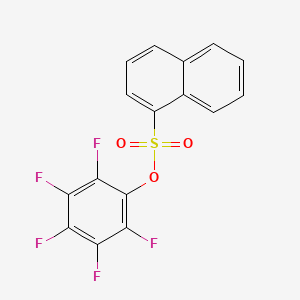

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate

Übersicht

Beschreibung

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is a chemical compound with the molecular formula C16H7F5O3S and a molecular weight of 374.28 g/mol . This compound is characterized by the presence of a pentafluorophenyl group and a naphthalenesulfonate group, making it a unique and versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The naphthalenesulfonate group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonating agents are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are substituted derivatives where the nucleophile replaces one of the fluorine atoms on the pentafluorophenyl ring.

Electrophilic Aromatic Substitution: The major products are substituted naphthalenesulfonates with various electrophilic groups attached to the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate serves as an important reagent in organic synthesis. Its high fluorine content contributes to the compound's lipophilicity and stability, making it suitable for various synthetic pathways.

| Application | Description |

|---|---|

| Reagent in Coupling Reactions | Utilized in cross-coupling reactions to form carbon-carbon bonds. |

| Intermediate in Drug Synthesis | Acts as a building block for synthesizing biologically active compounds. |

Research indicates that this compound exhibits several biological activities, including enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes involved in metabolic pathways.

- Cellular Interactions : It interacts with receptors that influence neurotransmission and other physiological processes.

Case Study: Enzyme Inhibition

A study demonstrated that at concentrations above 50 µM, this compound significantly reduced the activity of targeted enzymes involved in metabolic regulation. This suggests potential therapeutic applications in metabolic disorders.

Analytical Chemistry

The compound is employed in various analytical techniques due to its ability to form stable complexes with analytes.

| Technique | Usage |

|---|---|

| Chromatography | Acts as a labeling agent in chromatographic methods for the separation of complex mixtures. |

| Mass Spectrometry | Used to enhance the detection of specific compounds by forming adducts. |

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The pentafluorophenyl group enhances the compound’s reactivity by withdrawing electron density, making it more susceptible to nucleophilic attack.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,4,5,6-Pentafluorophenyl 5-(dimethylamino)naphthalene-1-sulfonate: Similar structure but with a dimethylamino group, used in fluorescence studies.

2,3,4,5,6-Pentafluorobenzaldehyde: Contains a pentafluorophenyl group but lacks the naphthalenesulfonate moiety, used in organic synthesis.

Uniqueness

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate is unique due to the combination of the highly electron-withdrawing pentafluorophenyl group and the aromatic naphthalenesulfonate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate (CAS No. 886361-18-8) is a synthetic organic compound characterized by a pentafluorophenyl group attached to a naphthalenesulfonate moiety. This compound has garnered attention in various fields of research due to its unique chemical structure and potential biological activities.

- Molecular Formula : C₁₆H₇F₅O₃S

- Molecular Weight : 374.28 g/mol

- Melting Point : 102 - 104 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its interaction with biological systems and potential therapeutic applications.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors due to its sulfonate group and the electron-withdrawing nature of the fluorine atoms. This interaction may influence various biochemical pathways, leading to observable biological effects.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of multiple fluorine atoms may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial strains.

Anticancer Potential

Recent investigations into fluorinated compounds have suggested that they may possess anticancer properties. The electron-withdrawing effect of fluorine can stabilize certain molecular conformations that may be beneficial in targeting cancer cells.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Study :

A study published in Inorganic Chemistry examined the antimicrobial efficacy of several fluorinated compounds, including derivatives similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria. -

Anticancer Research :

A recent article highlighted the synthesis and evaluation of fluorinated naphthalene derivatives for anticancer activity. The study found that certain derivatives exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells.

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F5O3S/c17-11-12(18)14(20)16(15(21)13(11)19)24-25(22,23)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDVIMWPRARGOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701228276 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-18-8 | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 1-naphthalenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701228276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.